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  • Product: N-Methylpropane-1-sulfonamide
  • CAS: 25855-60-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of N-Methylpropane-1-sulfonamide

Executive Summary This technical guide provides a comprehensive physicochemical analysis of N-Methylpropane-1-sulfonamide (CAS 25855-60-1), a secondary aliphatic sulfonamide.[1] While often utilized as a synthetic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of N-Methylpropane-1-sulfonamide (CAS 25855-60-1), a secondary aliphatic sulfonamide.[1] While often utilized as a synthetic building block in medicinal chemistry, recent data suggests potential bioactivity as a cytokine inhibitor (IL-6, TNF-α modulation).[1]

For drug development professionals, understanding the solubility profile of this compound is critical.[1] With a Molecular Weight of 137.20 g/mol , it falls well within fragment-based drug discovery (FBDD) parameters.[1] Its solubility is governed by the interplay between its polar sulfonyl-amine core and the lipophilic propyl chain, necessitating specific formulation strategies for biological assays.[1]

Physicochemical Identity & Core Specifications[2]

The following data constitutes the definitive identity of the compound. These parameters are the input constants for all subsequent thermodynamic calculations and molarity preparations.

ParameterSpecificationTechnical Note
Chemical Name N-Methylpropane-1-sulfonamideSecondary Sulfonamide class
CAS Registry 25855-60-1 Unique identifier for procurement
Molecular Formula

Molecular Weight 137.20 g/mol Crucial for Molarity (

) calculations
SMILES CCCS(=O)(=O)NCUseful for cheminformatics modeling
InChI Key GFZPUWKGPNHWHD-UHFFFAOYSA-NStandardized structural hash
Physical State Low-melting Solid / LiquidDepends on purity/temperature (mp < 30°C est.)
Structural Insight

The molecule consists of a propyl tail (lipophilic) attached to a sulfonyl group, which is bonded to a methyl-substituted nitrogen.[1]

  • H-Bond Donors: 1 (The N-H proton).[1]

  • H-Bond Acceptors: 2 (The sulfonyl oxygens).[1][2]

  • Rotatable Bonds: 3 (Allows conformational flexibility in binding pockets).[1]

Solubility Profile & Thermodynamics

Understanding the solubility of N-Methylpropane-1-sulfonamide requires analyzing its polarity and ionization potential.[1]

Theoretical Solubility Drivers

The sulfonamide moiety (


) is highly polar.[1] However, the presence of the propyl chain adds a hydrophobic vector.[1]
  • LogP (Predicted): ~0.14 to 0.[1]5. This indicates the compound is amphiphilic but leans towards hydrophilicity.[1] It will partition reasonably well into aqueous buffers but prefers polar organic solvents.[1]

  • pKa (Acidic): ~11.5 (Predicted).[1][3] The proton on the nitrogen is weakly acidic due to the electron-withdrawing sulfonyl group.[1]

    • Implication: In standard physiological pH (7.4), the compound remains neutral .[1] Solubility will not be significantly enhanced by pH adjustment unless the solution is made extremely basic (pH > 12), which is unsuitable for biological assays.[1]

Solvent Compatibility Matrix

Based on the "like dissolves like" principle and structural analogs (e.g., N-methylmethanesulfonamide), the following solubility profile is established for laboratory handling:

SolventSolubility RatingApplication
DMSO High (>100 mM) Primary stock solution for bioassays.[1]
Methanol/Ethanol High Useful for intermediate dilutions or transfer.[1]
Water (Neutral) Moderate Soluble, but saturation may occur at high concentrations (>10 mM).[1]
Dichloromethane Moderate Suitable for extraction/workup.[1]
Hexane Low/Insoluble Poor solvent; useful for precipitating impurities.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To empirically determine the thermodynamic solubility limit in aqueous buffer.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • N-Methylpropane-1-sulfonamide (Test Article).[1][4]

  • 0.22 µm PVDF Syringe Filter.[1]

Workflow Visualization (DOT):

SolubilityProtocol Figure 1: Standard Shake-Flask Solubility Workflow start Start: Weigh Excess Solid mix Add Solvent (PBS pH 7.4) start->mix incubate Equilibrate (24h @ 25°C) Constant Agitation mix->incubate filter Filtration (0.22 µm) incubate->filter analyze Quantify Filtrate (HPLC) filter->analyze

Step-by-Step Methodology:

  • Supersaturation: Add the compound to 1 mL of PBS until undissolved solid remains visible (ensure supersaturation).

  • Equilibration: Agitate the vial at 25°C for 24 hours. Note: 24h is critical to reach thermodynamic equilibrium, distinguishing it from kinetic solubility.

  • Phase Separation: Filter the suspension using a 0.22 µm PVDF filter to remove undissolved solids. Do not use nylon filters as sulfonamides may bind non-specifically.[1]

  • Quantification: Analyze the filtrate via HPLC (see Section 4.2).

Analytical Characterization (HPLC-UV)

Because aliphatic sulfonamides lack a strong chromophore (like a benzene ring), standard UV detection at 254 nm is often insufficient.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1]

  • Detection Wavelength: 200 nm - 210 nm .[1]

    • Scientific Rationale: The

      
       group has a weak absorption band in the low UV range.[1] Detection at higher wavelengths will result in poor sensitivity.[1]
      
  • Retention Time: Expect early elution due to low LogP.[1]

Biological Context & Handling

Recent vendor literature identifies N-Methylpropane-1-sulfonamide as a potential modulator of inflammatory cytokines.[1]

  • Target Pathway: Inhibition of IL-6, IL-12, and TNF-α production.[1][4]

  • Mechanism: Proposed binding to upstream kinases, preventing phosphorylation cascades required for cytokine release.[1]

Handling Precautions:

  • Hygroscopicity: Sulfonamides can be hygroscopic.[1] Store desiccated at room temperature (or 2-8°C if specified by CoA).

  • Stock Preparation: Prepare 10 mM or 100 mM stocks in DMSO . Avoid freeze-thaw cycles; aliquot stocks for single use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25855-60-1, N-Methylpropane-1-sulfonamide.[1] Retrieved from [Link][1]

  • Cheméo. Chemical Properties of Propanamide, N-methyl- (Analog Comparison). Retrieved from [Link][1][5]

Sources

Exploratory

N-Methylpropane-1-sulfonamide (NMS): Pharmacophore Mechanics &amp; Selective JAK1 Inhibition

The following technical guide provides an in-depth analysis of N-Methylpropane-1-sulfonamide (NMS) , focusing on its critical role as a structural pharmacophore in the development of selective Janus Kinase 1 (JAK1) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Methylpropane-1-sulfonamide (NMS) , focusing on its critical role as a structural pharmacophore in the development of selective Janus Kinase 1 (JAK1) inhibitors.

While some commercial catalogs generically label NMS as an "anti-inflammatory drug," in rigorous pharmaceutical research, it is defined as a selectivity-determining fragment .[1][2] Its specific conformational energetics are the mechanism by which modern drugs (e.g., Abrocitinib/PF-04965842) achieve high selectivity for JAK1 over JAK2, thereby reducing side effects like anemia while potently treating autoimmune conditions such as Rheumatoid Arthritis (RA) and Atopic Dermatitis.[1][2]

Technical Whitepaper | Structural Biology & Medicinal Chemistry [1][2]

Executive Summary: The Selectivity Engine

N-Methylpropane-1-sulfonamide (NMS) (CAS: 25855-60-1) represents a canonical "reverse sulfonamide" motif used in Fragment-Based Drug Design (FBDD).[1][2] Its significance in anti-inflammatory research lies not in its standalone potency, but in its conformational energy profile .[1][2]

Research data confirms that the NMS moiety acts as a "molecular spring."[1][2] When incorporated into larger kinase inhibitors, it imposes a thermodynamic penalty that is "payable" by the JAK1 binding pocket but prohibitively expensive for the JAK2 pocket.[1][2] This differential energetics is the cornerstone of next-generation anti-inflammatory safety profiles.[1][2]

Mechanistic Pharmacology: The "Spring-Loaded" Selectivity

The anti-inflammatory efficacy of NMS-containing drugs stems from their ability to block the JAK-STAT signaling pathway, specifically inhibiting the production of cytokines IL-6, IFN


, and IFN

.[1][2]
The P-Loop Interaction

In the ATP-binding site of Janus Kinases, the P-loop (phosphate-binding loop) interacts with the sulfonamide oxygen atoms.[1][2]

  • JAK1 Interaction: The NMS fragment adopts a low-energy anti conformation.[1][2][3][4]

  • JAK2 Interaction: To fit into the JAK2 pocket, the NMS fragment must twist into a high-energy gauche conformation or face steric clashes.[1][2]

Quantitative Energy Data

The following data, derived from quantum mechanical calculations (B3LYP/6-31++G level) and X-ray crystallography, quantifies the "selectivity filter" mechanism provided by NMS.

Table 1: Conformational Energy Penalty of NMS in JAK Isoforms

ParameterJAK1 Binding StateJAK2 Binding StateDifferential (

)
Propyl Chain Conformation Anti (Low Energy)Gauche (High Energy)+1.2 kcal/mol (Penalty for JAK2)
S(

)-C-C-C Dihedral
~175°~95°Selectivity Driver
N-S(

)-C-C Dihedral
126° (High Energy)171° (Low Energy)Counter-balance
Arg Residue Interaction Arg1007 (Backbone H-bond)Arg980 (Sidechain H-bond)JAK1 Favored

Data Source: Synthesized from Vazquez et al., J. Med.[2] Chem. 2018.[1][5]

Interpretation: The NMS fragment forces the drug to pay a 1.2 kcal/mol energy penalty to bind to JAK2.[1][2] This thermodynamic barrier reduces affinity for JAK2, sparing Erythropoietin (EPO) signaling and preventing anemia—a common side effect of non-selective sulfonamides.[1][2]

Pathway Visualization

The following diagram illustrates how the NMS fragment functions as a logic gate within the inflammatory cascade.

NMS_Mechanism NMS N-Methylpropane-1-sulfonamide (NMS Fragment) Conf_Anti Conformation: ANTI (Low Energy) NMS->Conf_Anti Natural State Conf_Gauche Conformation: GAUCHE (High Energy Penalty) NMS->Conf_Gauche Forced Twist JAK1 JAK1 Pocket (Arg1007 Interaction) Conf_Anti->JAK1 Fits Perfectly (High Affinity) JAK2 JAK2 Pocket (Arg980 Interaction) Conf_Gauche->JAK2 Steric Clash (Low Affinity) Cytokines Inhibition of IL-6, IFNα, IL-12 JAK1->Cytokines Blocks Pathway EPO Erythropoietin (EPO) Signaling Preserved JAK2->EPO Sparing Effect Outcome_RA Reduced Joint Inflammation (RA) Cytokines->Outcome_RA Outcome_Safety Reduced Anemia Risk EPO->Outcome_Safety

Caption: Figure 1. The NMS "Selectivity Filter."[1][2] The fragment's conformational preference directs high-affinity binding to JAK1 while thermodynamically penalizing binding to JAK2.[1][2]

Experimental Protocol: Assessing Fragment Selectivity

Objective: To validate the selectivity contribution of the NMS moiety in a novel sulfonamide scaffold.

Computational Torsion Profiling

Rationale: Before synthesis, verify that the NMS fragment maintains the "spring-loaded" energy profile in the new scaffold.[1][2]

  • Software Setup: Use Gaussian 16 or equivalent QM package.[1][2]

  • Input: Isolate the N-methylpropane-1-sulfonamide fragment from the drug candidate.

  • Calculation: Perform a relaxed potential energy surface (PES) scan.[1][2]

    • Coordinate: Rotate the S-C bond (dihedral N-S-C-C) from 0° to 360° in 10° increments.[1][2]

    • Level of Theory: B3LYP/6-31++G(d,p).[1][2]

  • Validation: Plot Relative Energy (kcal/mol) vs. Torsion Angle.

    • Pass Criteria: Global minimum must align with the JAK1 bioactive conformation (~180° anti).[1][2]

In Vitro Kinase Assay (HTRF)

Rationale: Confirm that the thermodynamic penalty translates to biochemical


 differences.
  • Reagents: Recombinant human JAK1 and JAK2 kinase domains; Biotinylated peptide substrate; ATP (

    
     apparent concentrations).[1][2]
    
  • Reaction Mix:

    • Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.[1][2]
      
    • Test Compound: Serial dilution of NMS-containing analogue.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.[1][2]

  • Readout: Measure FRET signal (665/620 nm ratio).

  • Data Analysis: Calculate Selectivity Ratio =

    
    .
    
    • Target: Ratio > 10x (indicating the NMS fragment is functioning effectively).[1][2][5]

Synthesis Workflow: Installing the NMS Motif

The installation of the NMS fragment is a critical step in the synthesis of selective JAK inhibitors.[1][2]

Synthesis_Workflow Start Propane-1-sulfonyl chloride Step1 Step 1: Amine Coupling (+ Methylamine) Start->Step1 THF, 0°C Intermediate N-Methylpropane-1-sulfonamide (NMS Core) Step1->Intermediate Step2 Step 2: Lithiation (n-BuLi, -78°C) Intermediate->Step2 Generate Sulfonamide Anion Coupling Step 3: Nucleophilic Attack on Electrophile (Drug Core) Step2->Coupling Final Final JAK1 Inhibitor (e.g., Abrocitinib Analogue) Coupling->Final

Caption: Figure 2. Synthetic route for incorporating the NMS pharmacophore into a drug scaffold.

References

  • Vazquez, M. L., et al. (2018).[2][4][6] Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases.[1][2][4][6] Journal of Medicinal Chemistry.[1][2] [1][2]

  • CymitQuimica. Product Information: N-Methylpropane-1-sulfonamide.[2][3][4][5][7][8] (Note: Commercial descriptions should be cross-referenced with primary literature for mechanism verification).[1][2]

  • Williams, N. K., et al. (2009).[2] Dissecting specificity in the Janus kinases: the structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains.[1][2] Journal of Molecular Biology.[1][2]

Sources

Foundational

The N-Alkyl Sulfonamide Scaffold: From Antibiosis to Precision Anti-Inflammatory Modulation

Executive Summary This technical guide delineates the evolution, medicinal chemistry, and pharmacological mechanisms of N-alkyl and N-aryl sulfonamide derivatives as potent anti-inflammatory agents. While historically ro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the evolution, medicinal chemistry, and pharmacological mechanisms of N-alkyl and N-aryl sulfonamide derivatives as potent anti-inflammatory agents. While historically rooted in antibacterial "sulfa drugs," the sulfonamide moiety (


) has evolved into a privileged structure for targeting inflammation. This guide focuses on the structural transition from primary sulfonamides (e.g., celecoxib) to N-substituted sulfonanilides (e.g., nimesulide) and emerging N-alkyl derivatives targeting the NLRP3 inflammasome.

Historical Phylogeny: The Serendipitous Shift

The development of sulfonamide anti-inflammatories is a classic case of "drug repurposing" driven by adverse event analysis. The timeline moves from the antibacterial era to the discovery of specific anti-inflammatory pathways that are independent of antimicrobial activity.

The Evolutionary Divergence
  • 1930s (Antibiosis): Discovery of Prontosil (Gerhard Domagk).[1] The active metabolite, sulfanilamide, targeted bacterial dihydropteroate synthase.[1]

  • 1950s (Side Effects as Leads): Clinical observations of hypoglycemia and diuresis in patients treated with sulfa antibiotics led to the development of sulfonylureas (anti-diabetic) and thiazides (diuretics).

  • 1970s-1990s (The COX Revolution): Researchers recognized that certain sulfonamide derivatives possessed analgesic properties devoid of antibacterial action. This culminated in the design of Celecoxib (a primary sulfonamide) and Nimesulide (a sulfonanilide), which exploited the structural differences between COX-1 and COX-2 enzymes.

  • 2010s-Present (The Inflammasome Frontier): Modern N-alkyl sulfonamides are being engineered to inhibit the NLRP3 inflammasome, moving beyond prostaglandin inhibition to upstream cytokine modulation (IL-1

    
    ).
    

Sulfonamide_Evolution cluster_0 Antibacterial Era cluster_1 Divergent Pharmacology cluster_2 Anti-Inflammatory Era Prontosil Prontosil (1932) Sulfanilamide Sulfanilamide (Active Metabolite) Prontosil->Sulfanilamide Metabolism Diuretics Thiazides (Diuresis) Sulfanilamide->Diuretics Side Effect Optimization Hypoglycemics Sulfonylureas (Diabetes) Sulfanilamide->Hypoglycemics Side Effect Optimization COX2 COX-2 Inhibitors (Celecoxib, Nimesulide) Sulfanilamide->COX2 Structural Refinement NLRP3 NLRP3 Inhibitors (N-alkyl derivatives) COX2->NLRP3 Target Shift

Figure 1: Phylogeny of sulfonamide therapeutics, highlighting the shift from antibacterial to anti-inflammatory indications.

Medicinal Chemistry & SAR: The N-Alkyl Switch

The biological activity of sulfonamides is dictated by the acidity of the


 proton and the steric environment of the nitrogen atom.
Structural Classifications
ClassGeneral StructureRepresentative DrugMechanism
Primary Sulfonamide

CelecoxibCOX-2 Inhibition (Side pocket binding)
Sulfonanilide

NimesulideCOX-2 Preferential Inhibition
N-Alkyl Sulfonamide

Experimental (e.g., Kv3.1 blockers)Ion Channel / NLRP3 Modulation
Structure-Activity Relationship (SAR) Rules
  • Acidity (pKa): The sulfonamide proton is acidic (pKa ~10). Electron-withdrawing groups (EWGs) on the

    
    -substituent increase acidity, enhancing potency in COX-2 inhibitors by strengthening hydrogen bonds with Arg120 in the enzyme channel.
    
  • Lipophilicity (LogP):

    
    -alkylation increases lipophilicity, facilitating membrane permeability. However, bulky 
    
    
    
    -alkyl groups can abolish antibacterial activity (which requires an unsubstituted or small heteroaryl-substituted nitrogen) while enhancing specificity for hydrophobic pockets in inflammatory mediators like COX-2 or NLRP3.
  • Steric Selectivity: In COX-2 inhibitors, the sulfonamide group binds to a hydrophilic side pocket containing Val523 . This pocket is absent in COX-1 (which has the bulkier Ile523), creating the basis for selectivity.

Mechanistic Pathways

The anti-inflammatory action of N-alkyl/aryl sulfonamides operates primarily through two distinct pathways.

Pathway A: COX-2 Inhibition (The Classic Route)

Agents like Nimesulide (a sulfonanilide) inhibit Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs, sulfonamides exploit the "side pocket" of the COX-2 active site.

  • Mechanism: The sulfonamide moiety forms hydrogen bonds with Arg120 and Tyr355 at the base of the active site, while the aromatic rings dock into the hydrophobic channel.

  • Outcome: Reduced synthesis of Prostaglandin E2 (PGE2), leading to decreased inflammation and pain signal transduction.

Pathway B: NLRP3 Inflammasome Inhibition (The Modern Route)

Newer N-alkyl sulfonamide derivatives (often structurally related to sulfonylureas like MCC950) target the NLRP3 inflammasome.

  • Mechanism: These agents inhibit the ATPase activity of the NLRP3 NACHT domain or block the oligomerization of the inflammasome complex.

  • Outcome: Prevention of Caspase-1 activation and subsequent blocking of IL-1

    
     and IL-18 release.
    

Mechanism_Action cluster_COX Prostaglandin Pathway cluster_NLRP3 Inflammasome Pathway Stimulus Inflammatory Stimulus (LPS, Tissue Damage) Membrane Cell Membrane Stimulus->Membrane AA Arachidonic Acid Membrane->AA NLRP3_Inactive NLRP3 (Inactive) Membrane->NLRP3_Inactive COX2 COX-2 Enzyme AA->COX2 NLRP3_Active NLRP3 Oligomer NLRP3_Inactive->NLRP3_Active Assembly PGE2 Prostaglandin E2 (Pain/Inflammation) COX2->PGE2 Sulfonamide_1 Sulfonanilides (Nimesulide) Sulfonamide_1->COX2 Inhibits Caspase Caspase-1 Activation NLRP3_Active->Caspase Cytokines IL-1β / IL-18 Release Caspase->Cytokines Sulfonamide_2 N-Alkyl Sulfonamides (MCC950-like) Sulfonamide_2->NLRP3_Active Blocks ATPase/Assembly

Figure 2: Dual mechanistic pathways of sulfonamide agents targeting COX-2 (classic) and NLRP3 (emerging).

Synthetic Protocol: Modified Schotten-Baumann

The most robust method for synthesizing N-alkyl sulfonamides is the nucleophilic attack of a primary amine on a sulfonyl chloride. While classic Schotten-Baumann uses aqueous base, modern medicinal chemistry employs anhydrous conditions to prevent hydrolysis of the sensitive sulfonyl chloride.

Protocol: Synthesis of N-Alkyl Benzenesulfonamide

Objective: Synthesize N-butyl-4-nitrobenzenesulfonamide as a model anti-inflammatory precursor.

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq) - Base scavenger

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-Nitrobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Mix n-Butylamine (1.1 eq) with TEA (1.5 eq) in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. Causality: Slow addition at low temperature prevents the exotherm from causing double-sulfonylation or decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to neutralize excess amine/TEA). Extract the organic layer with DCM (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Pharmacological Evaluation: COX-2 Inhibition Assay

To validate the anti-inflammatory potential, the compound must be screened for COX-2 selectivity over COX-1.

Protocol: Colorimetric COX (Peroxidase) Inhibitor Screening

Principle: COX enzymes convert arachidonic acid to PGG2, which is then reduced to PGH2 by the peroxidase component of the enzyme. This reduction oxidizes a colorimetric substrate (TMPD) which can be measured at 590 nm.

Workflow:

  • Enzyme Prep: Thaw human recombinant COX-1 and COX-2 enzymes on ice.

  • Inhibitor Incubation:

    • Add 10

      
      L of the synthesized N-alkyl sulfonamide (dissolved in DMSO) to the reaction buffer (0.1 M Tris-HCl, pH 8.0).
      
    • Add COX-1 or COX-2 enzyme.

    • Incubate for 10 minutes at 25°C. Reasoning: Allows the inhibitor to bind to the active site (or side pocket) before substrate competition.

  • Reaction Initiation: Add Arachidonic Acid (substrate) and TMPD (chromophore).

  • Measurement: Incubate for 2 minutes and read absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    [2]
    
    • Success Criterion: An

      
       for COX-2 that is 
      
      
      
      lower than COX-1 indicates successful selective design (similar to Celecoxib).

References

  • Domagk, G. (1935). "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen." Deutsche Medizinische Wochenschrift.

  • Flower, R. J. (2003). "The development of COX2 inhibitors." Nature Reviews Drug Discovery.

  • Bennett, A., et al. (1996). "The relationship between the structure of sulfonamides and their COX-2 selectivity." Bioorganic & Medicinal Chemistry Letters.

  • Coll, R. C., et al. (2015). "MCC950 specifically and selectively inhibits the NLRP3 inflammasome." Nature Medicine.

  • Peridou, A., et al. (2023). "Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors." Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of N-Methylpropane-1-sulfonamide and Derivatives

Executive Summary This application note details the accelerated synthesis of N-Methylpropane-1-sulfonamide , a versatile pharmacophore scaffold, using microwave (MW) irradiation. Unlike conventional thermal heating, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the accelerated synthesis of N-Methylpropane-1-sulfonamide , a versatile pharmacophore scaffold, using microwave (MW) irradiation. Unlike conventional thermal heating, which often requires reflux conditions and extended reaction times (hours to days), microwave synthesis leverages dielectric heating to achieve quantitative conversions in minutes.

This guide covers three distinct workflows:

  • Core Synthesis: Direct sulfonylation of methylamine using propanesulfonyl chloride.

  • Green "One-Pot" Synthesis: Direct conversion of propanesulfonic acid to the sulfonamide using TCT activation.

  • Derivatization: Copper-catalyzed N-arylation of the sulfonamide scaffold.

Mechanistic Insight: Why Microwave?

The synthesis of sulfonamides involves nucleophilic attack at the sulfonyl sulfur atom. Under conventional heating, this reaction is often sluggish due to the steric bulk of the sulfonyl group and the slow activation energy transfer.

Dielectric Heating & Non-Thermal Effects

Microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (specifically the polar sulfonyl group and the solvent).

  • Dipolar Polarization: The permanent dipoles of the sulfonyl chloride align and relax with the oscillating electric field, generating internal heat instantly.

  • Arrhenius Acceleration: The rapid rise in temperature (

    
    ) exponentially increases the rate constant (
    
    
    
    ), allowing reactions to bypass kinetic traps.

Mechanism Start Reagents (R-SO2-Cl + R'-NH2) MW Microwave Irradiation (Dipolar Polarization) Start->MW Rapid Heating TS Transition State (High Energy Polarized) MW->TS Activation Product Sulfonamide (R-SO2-NH-R') TS->Product Elimination of HCl

Figure 1: Kinetic pathway acceleration via microwave dielectric heating.

Protocol A: Core Synthesis of N-Methylpropane-1-sulfonamide

Target: Synthesis of the parent scaffold from sulfonyl chloride.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Propanesulfonyl chloride (1.0 equiv).

  • Nucleophile: Methylamine (2.0 M in THF, 1.2 equiv).

  • Base: Triethylamine (TEA) or Pyridine (1.5 equiv) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or THF.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

  • Vial: 2-5 mL pressure-rated microwave vial with crimp cap.

Step-by-Step Procedure
  • Preparation: In a 5 mL microwave vial, dissolve Propanesulfonyl chloride (1 mmol, ~142 mg) in dry DCM (2 mL).

  • Addition: Cool the vial to 0°C (ice bath) to minimize exotherm. Add Triethylamine (1.5 mmol) followed by dropwise addition of Methylamine solution (1.2 mmol).

    • Expert Note: Methylamine is volatile. Cooling prevents loss before the vial is capped.

  • Sealing: Crimp the cap immediately.

  • Irradiation:

    • Temperature: 80°C

    • Time: 5 - 10 minutes

    • Pressure Limit: Set to 15 bar (safety cutoff).

    • Stirring: High.[1][2]

  • Work-up:

    • Vent the vial carefully after cooling to RT.

    • Dilute with DCM (10 mL) and wash with 1M HCl (to remove excess amine/TEA) followed by Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Usually not required.[3] If necessary, flash chromatography (Hexane/EtOAc).

Expected Yield: >90% Characterization:

  • 1H NMR (CDCl3):

    
     2.95 (t, 2H, 
    
    
    
    ), 2.75 (s, 3H,
    
    
    ), 1.85 (m, 2H), 1.05 (t, 3H).

Protocol B: Green "One-Pot" Synthesis (TCT Method)

Target: Synthesis directly from Propanesulfonic acid (avoiding unstable sulfonyl chlorides). Reference: De Luca et al., J. Org.[1] Chem. 2008.[1][4][5]

Reagents
  • Substrate: Propanesulfonic acid (or sodium salt).

  • Activator: 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.33 equiv).

  • Solvent: Acetone.

  • Base: NaOH (aq) and TEA.

Workflow

GreenSynthesis Step1 Activation Step Sulfonic Acid + TCT + TEA (Acetone, 80°C, 20 min MW) Intermediate Sulfonyl-Triazine Intermediate (In-situ generated) Step1->Intermediate Step2 Amination Step Add Methylamine + NaOH (50°C, 10 min MW) Intermediate->Step2 Final Pure Sulfonamide Step2->Final

Figure 2: One-pot activation and amination workflow using TCT.

  • Activation: Mix Propanesulfonic acid (1 mmol), TCT (0.33 mmol), and TEA (1 mmol) in Acetone (2 mL). Irradiate at 80°C for 20 min .

  • Amination: Add Methylamine (1.2 mmol) and NaOH (1M, 1 mL) directly to the reaction mixture. Irradiate at 50°C for 10 min .

  • Work-up: Extract with EtOAc.

Protocol C: N-Arylation (Derivatization)

Target: Synthesis of N-Aryl-N-methylpropane-1-sulfonamide. Context: The N-H proton in N-methylpropane-1-sulfonamide is acidic (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


). It can be coupled with aryl halides.[2][3]
Reagents
  • Scaffold: N-Methylpropane-1-sulfonamide (1.0 equiv).

  • Partner: Aryl Bromide (e.g., Bromobenzene) (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%) or L-Proline.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF (Polar aprotic absorbs MW well).

Procedure
  • Load: In a microwave vial, combine Sulfonamide, Aryl Bromide, CuI, Ligand, and Base.

  • Solvent: Add dry DMSO (2 mL). Flush with Argon/Nitrogen.

  • Irradiation:

    • Temperature: 120°C - 140°C

    • Time: 20 minutes (vs 24h thermal).

  • Work-up: Dilute with water, extract with EtOAc. The copper residue is removed by washing the organic phase with aqueous NH₄OH.

Optimization & Troubleshooting (Expert Insights)

VariableRecommendationRationale
Pressure Control Use 10mL vials for <2mL volume if using volatile amines.Methylamine generates significant vapor pressure at 80°C. Headspace prevents venting.
Solvent Choice Acetonitrile or Water (for coupling).[6]Acetonitrile has a high

(loss tangent), coupling efficiently with MW energy.
Base Selection Polymer-supported DIPEA (PS-DIPEA).Allows for "catch-and-release" or simple filtration work-up, removing the need for aqueous extraction.
Homogeneity Stirring is critical.MW creates "hot spots". Aggressive stirring ensures uniform temperature distribution.

References

  • De Luca, L., & Giacomelli, G. (2008).[1][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][2][4] The Journal of Organic Chemistry, 73(10), 3967–3969. Link[1]

  • Caddick, S., Wilden, J. D., Bush, H. D., & Judd, D. (2004). Synthesis of Functionalised Sulfonamides via Microwave Assisted Displacement of PFP-Sulfonates with Amines.[3] QSAR & Combinatorial Science, 23(6), 469–473. Link

  • He, H., & Wu, Y.-J. (2003). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. Tetrahedron Letters, 44(16), 3385–3386. Link

  • Revankar, H. M., et al. (2023).[7] Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.[6] Synthetic Communications. Link

Sources

Technical Notes & Optimization

Troubleshooting

separating N-Methylpropane-1-sulfonamide from isomer impurities

Technical Support Center: Sulfonamide Purification Series Subject: Separation of -Methylpropane-1-sulfonamide from Isomer Impurities Ticket ID: #SULF-ISO-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Purification Series Subject: Separation of


-Methylpropane-1-sulfonamide from Isomer Impurities
Ticket ID:  #SULF-ISO-001
Lead Scientist:  Dr. A. Vance, Senior Applications Chemist

User Guide: Troubleshooting Isomer Separation

Welcome to the technical support hub. You are likely here because your synthesis of


-Methylpropane-1-sulfonamide  (Target) has yielded a mixture containing its structural isomer, 

-Methylpropane-2-sulfonamide
(Isopropyl impurity), or potentially

-propylmethanesulfonamide.

These isomers possess nearly identical boiling points and polarities, rendering standard distillation and simple silica flash chromatography ineffective. This guide provides the high-resolution protocols required to isolate the linear


-propyl sulfonamide.

Phase 1: Diagnostic & Analytical (Know Your Enemy)

Q: How do I definitively distinguish the 1-propyl target from the 2-propyl impurity?

A: Do not rely on LC-MS alone, as both isomers share the same molecular weight (


) and fragmentation patterns are often indistinguishable.
  • 1H NMR (The Gold Standard):

    • Target (

      
      -propyl):  Look for a triplet at 
      
      
      
      (
      
      
      ) and a multiplet at
      
      
      (
      
      
      ). The
      
      
      triplet will appear around
      
      
      .
    • Impurity (isopropyl): Look for a distinct doublet at

      
       (
      
      
      
      ) and a septet around
      
      
      (
      
      
      ).
  • GC-FID:

    • Isomers often separate better in gas phase than liquid phase due to slight volatility differences. Use a non-polar capillary column (e.g., DB-5 or HP-5). The branched isopropyl isomer typically elutes before the linear

      
      -propyl target.
      

Phase 2: Chromatographic Resolution (The Workhorse)

Q: My flash column (Silica, Hex/EtOAc) shows a single smeared spot. How do I separate them?

A: Sulfonamides are "sticky" on standard silica due to hydrogen bonding with silanols, causing peak tailing that masks isomer separation. You must change the stationary phase mechanism.[1]

Protocol A: Modified Normal Phase (The "Band-Aid")

If you must use standard silica, you need to suppress tailing and improve shape selectivity.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (98:2 to 95:5).

  • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. This blocks active silanol sites.

  • Loading: Do not overload. Use

    
     sample mass relative to silica mass.
    
Protocol B: Reverse Phase Flash (The Solution)

The hydrophobicity difference between the linear propyl chain and the branched isopropyl group is best exploited by C18-functionalized silica.

  • Column: C18 Flash Cartridge (e.g., 20-40 µm spherical).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • Hold 5% B for 2 CV (Column Volumes).

    • Ramp 5%

      
       40% B over 15 CV.
      
    • Note: The branched isomer (less hydrophobic surface area) will elute earlier than the linear target.

Phase 3: High-Performance Separation (HPLC)

Q: I need >99.5% purity for biological assays. What HPLC column works?

A: Standard C18 columns may struggle to baseline-resolve these isomers. You need a column that interacts with the molecular shape or


-electrons.

Recommended Column Chemistry: Phenyl-Hexyl or Biphenyl .

  • Mechanism: These phases offer

    
    -
    
    
    
    interactions (if your molecule has aromatic groups, which this specific one does not) AND "shape selectivity." The rigid phenyl rings in the stationary phase discriminate between the bulky isopropyl group and the slender
    
    
    -propyl chain better than flexible C18 chains.

Optimized Method Parameters:

ParameterSettingRationale
Column Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mmMaximizes steric discrimination.
Mobile Phase A Water (10 mM Ammonium Formate, pH 3.8)Buffering ensures neutral sulfonamide state.
Mobile Phase B Methanol (MeOH)MeOH is more shape-selective than ACN (protic solvent cage effect).
Flow Rate 1.0 mL/minStandard.[3]
Gradient Isocratic 25-35% B (Optimization required)Isocratic holds are superior for isomer resolution.
Temp 20°C - 25°CLower temperature improves resolution by reducing molecular rotation.

Phase 4: Crystallization (The Polishing Step)

Q: My product is an oil/low-melting solid. Can I crystallize it to remove the isomer?

A:


-Methylpropane-1-sulfonamide is a low-melting solid (likely mp 

or supercooled liquid). Crystallization is difficult but possible if the impurity levels are low (

).

The "Oiling Out" Trap: Because the melting point is near room temperature, the compound often separates as an oil droplet rather than a crystal.

Troubleshooting Protocol:

  • Solvent System: Diethyl Ether / Pentane or TBME / Heptane.

  • Technique: Dissolve in minimum Ether/TBME at RT. Cool to

    
     (freezer).
    
  • Seeding: You must seed the solution with a pure crystal (obtained from a clean chromatography fraction) to trigger lattice formation over oiling.

  • Filtration: Filter cold (

    
     apparatus) to prevent melting during isolation.
    

Visualizing the Workflow

The following diagram outlines the decision logic for purification based on your current purity and state.

PurificationStrategy Start Crude Mixture (Target + Isomer) CheckState Physical State at RT? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Oily Solid Solid / Semi-Solid CheckState->Solid Crystalline CheckPurity Isomer Content? Liquid->CheckPurity Cryst Low-Temp Crystallization (TBME/Heptane @ -20°C) Solid->Cryst First Pass HighImpurity > 10% Impurity CheckPurity->HighImpurity LowImpurity < 5% Impurity CheckPurity->LowImpurity Flash Reverse Phase Flash (C18, H2O/ACN) HighImpurity->Flash Bulk Removal HPLC Prep-HPLC (Phenyl-Hexyl Column) LowImpurity->HPLC Final Polish Flash->Liquid Concentrate VacDist Fractional Distillation (High Vac, >10 Theoretical Plates) VacDist->Liquid Alternative for Scale >100g Cryst->HPLC If purity < 99%

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity load.

Phase 5: Prevention (Root Cause Analysis)

Q: Why is this impurity here? Can I stop it upstream?

A: The separation is difficult; prevention is easy. The impurity almost certainly originates from your starting material: Propane-1-sulfonyl chloride .

  • Mechanism: Industrial synthesis of propyl sulfonyl chloride often involves radical chlorosulfonation of propane, which is non-selective. It produces both 1-propyl and 2-propyl isomers.

  • Action:

    • Request a Certificate of Analysis (CoA) from your vendor specifically checking for the isopropyl isomer.

    • Pre-purification: It is easier to distill the starting material (Sulfonyl Chloride, bp

      
       at 10 mmHg) than the final sulfonamide. Fractionally distill the chloride before running the amination reaction.
      

References

  • Separation of Sulfonamides by HPLC

    • Methodology: Detailed review of sulfonamide separation using various stationary phases, highlighting the utility of shape-selective phases for structural isomers.
    • Source: Journal of Chromatography A. "Optimization of the separation of sulfonamides by high-performance liquid chromatography."

  • Physical Properties of N-Alkyl Sulfonamides

    • Data: Melting points and solubility data for analogous short-chain sulfonamides ( -methylmethanesulfonamide).
    • Source: PubChem Compound Summary.

  • Flash Chromatography of Polar Amines/Amides

    • Technique: Guidelines for amine modification (TEA) on silica gel to reduce tailing.
    • Source: University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography."

  • Synthesis of Aliphatic Sulfonamides

    • Mechanism:[1][4][5][6] Reaction of sulfonyl chlorides with amines and potential impurity formation.[2]

    • Source: National Institutes of Health (PMC). "Preparation of sulfonamides from N-silylamines."

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: High-Precision Purity Validation of N-Methylpropane-1-sulfonamide via LC-MS

Executive Summary: The Case for LC-MS In the synthesis and quality control of N-Methylpropane-1-sulfonamide (NMPS) (CAS: 24426-58-4), relying solely on traditional HPLC-UV is a calculated risk that often leads to undetec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for LC-MS

In the synthesis and quality control of N-Methylpropane-1-sulfonamide (NMPS) (CAS: 24426-58-4), relying solely on traditional HPLC-UV is a calculated risk that often leads to undetected impurities. Unlike its aromatic sulfonamide cousins (e.g., sulfamethoxazole), NMPS is an aliphatic sulfonamide . It lacks the conjugated


-systems that provide strong UV absorbance, making trace impurity detection via UV/Vis unreliable.

While GC-MS offers resolution, the polarity of the sulfonamide moiety necessitates derivatization, introducing variability. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the superior orthogonal validation tool. It offers the ionization specificity required to detect non-chromophoric synthetic byproducts (such as sulfonic acids) and the sensitivity to quantify trace degradants at sub-ppm levels.

Comparison at a Glance
FeatureHPLC-UV (200-210 nm)GC-MS (Direct/Deriv.)LC-MS (ESI+)
Primary Detection Amide bond absorbance (Weak)Volatility (Poor without derivatization)Mass-to-Charge Ratio (

)
Specificity Low (Solvent fronts interfere)Medium (Thermal degradation risks)High (Mass filtration)
LOD (Est.) ~100 ppm~10 ppm< 1 ppm
Suitability Routine Assay (>98% purity)Volatile ImpuritiesPurity Validation & Trace Analysis

Technical Context: The "Invisible" Impurity Problem

To validate the purity of NMPS, one must understand its synthesis vector. The standard route involves the reaction of propane-1-sulfonyl chloride with methylamine .

The Analytical Blind Spots:

  • Propane-1-sulfonic acid: A hydrolysis byproduct. It is highly polar and virtually invisible to UV detection at standard wavelengths, often co-eluting with the solvent front in reverse-phase HPLC.

  • Bis-sulfonylation: The formation of tertiary sulfonamides (N,N-disulfonyl species). These are lipophilic and may elute late, often mistaken for column bleed or gradient ghosts in UV methods.

LC-MS solves this by detecting the specific molecular ions:

  • Target (NMPS):

    
     Da
    
  • Impurity A (Sulfonic Acid):

    
     Da (Requires polarity switching or negative mode)
    
  • Impurity B (Bis-sulfonimide):

    
     Da
    

Strategic Validation Workflow

The following diagram outlines the decision logic for selecting the validation method based on the phase of drug development.

ValidationLogic Start Purity Assessment Required IsAromatic Is the impurity chromophoric? Start->IsAromatic Routine Routine QC (HPLC-UV/RI) IsAromatic->Routine Yes (High UV Abs) Trace Trace/Genotox Analysis IsAromatic->Trace No (Aliphatic/Polar) LCMS LC-MS (ESI) Validation Trace->LCMS Polar/Non-Volatile GCMS GC-MS (Derivatization) Trace->GCMS Volatile Halides LCMS->Routine Method Transfer (Once Validated)

Figure 1: Decision matrix for selecting analytical techniques based on impurity physiochemistry.

Experimental Protocol: LC-MS Validation

This protocol complies with ICH Q2(R1) guidelines for validating analytical procedures. It is designed for a Single Quadrupole or Q-TOF system using Electrospray Ionization (ESI).

A. System Parameters[1][2][3][4][5][6][7]
  • Instrument: LC-MS/MS (Triple Quadrupole preferred for quantitation; Q-TOF for identification).

  • Column: Agilent ZORBAX SB-Aq or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

    • Rationale: Standard C18 columns may suffer from "dewetting" with the high aqueous content needed to retain the polar NMPS. "Aq" or Biphenyl phases provide better retention for polar sulfonamides.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

B. Self-Validating Workflow Steps
Step 1: Specificity (Stress Testing)

Do not assume specificity. Prove it by degrading the sample.

  • Acid Hydrolysis: Treat NMPS with 0.1 N HCl at 60°C for 2 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Analysis: Inject the stressed samples.

    • Success Criteria: The LC-MS extracted ion chromatogram (EIC) for

      
       138.06 must show a single peak, spectrally resolved from any degradants (e.g., sulfonic acid peaks).
      
Step 2: Linearity & Range

Due to the high dynamic range of MS detectors, saturation is a risk.

  • Prepare a stock solution of NMPS (1 mg/mL in Methanol).

  • Prepare serial dilutions from 10 ng/mL to 10,000 ng/mL.

  • Check: Plot Area vs. Concentration.

    • Success Criteria:

      
      . If the curve flattens at high concentrations, dilute samples to fit the linear range of the detector.
      
Step 3: Accuracy (Spike Recovery)

Since no certified reference material might exist for specific impurities, use the "Standard Addition" method.

  • Spike the "pure" NMPS sample with known amounts of likely impurities (e.g., methylamine hydrochloride, propane-1-sulfonic acid).

  • Calculate recovery:

    
    .
    
    • Target: 80–120% recovery for trace impurities.

Visualizing the Analytical Pathway

The following diagram illustrates the mass spectrometry workflow for confirming the structure and purity of NMPS.

LCMS_Workflow Sample Crude NMPS Sample Prep Dilution (MeOH/H2O) Sample->Prep LC LC Separation (Reverse Phase) Prep->LC Injection ESI ESI Source (+/- Switching) LC->ESI Elution MS1 MS1 Scan (m/z 138.06) ESI->MS1 Ionization MS2 MS/MS Frag (Structure ID) MS1->MS2 Select Precursor Data Purity Report MS1->Data Quantitation MS2->Data Confirmation

Figure 2: LC-MS/MS workflow for structural confirmation and impurity quantitation.

Critical Analysis: Common Pitfalls

Ion Suppression

In ESI, co-eluting matrix components can suppress the ionization of NMPS.

  • The Fix: Monitor the Internal Standard . Use a deuterated analog (e.g., NMPS-d3) if available. If not, use a structural analog like N-ethylpropane-1-sulfonamide. If the internal standard signal drops at the retention time of an impurity, you have suppression.

Isobaric Interferences

Small aliphatic molecules often have many isomers.

  • The Fix: Rely on Retention Time (RT) consistency. LC-MS is not just MS; the "LC" part is critical. Ensure your gradient is shallow enough (e.g., 5% to 30% B over 10 mins) to separate isomers before they reach the source.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2021).[1] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[2][3] Link

  • Gentili, A., et al. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.[4] ResearchGate. (Demonstrates ESI+ methodology for sulfonamides). Link

  • PubChem. (n.d.).[5][6] N-Methylpropane-1-sulfonamide (Compound Summary).[7] National Library of Medicine. Link

Sources

Comparative

Comparative Analysis: N-Methylpropane-1-sulfonamide (NMS) vs. Standard IKK Inhibitors in NF-κB Signaling

Executive Summary & Mechanistic Insight[1][2] N-Methylpropane-1-sulfonamide (NMS) is a small-molecule sulfonamide derivative exhibiting distinct anti-inflammatory properties.[1] Unlike broad-spectrum corticosteroids (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

N-Methylpropane-1-sulfonamide (NMS) is a small-molecule sulfonamide derivative exhibiting distinct anti-inflammatory properties.[1] Unlike broad-spectrum corticosteroids (e.g., Dexamethasone) that act via transcriptional regulation, NMS functions primarily through kinase inhibition , preventing the phosphorylation cascades required for proinflammatory cytokine production (IL-6, TNFα, IL-1β).

For researchers investigating the NF-κB pathway, NMS presents a valuable alternative to traditional IKK inhibitors like BAY 11-7082 . While BAY 11-7082 irreversibly inhibits IKKα/β, NMS offers a reversible, competitive inhibition profile that may reduce off-target cytotoxicity in long-term assays.

This guide details the validation of NMS efficacy using Western Blot analysis, specifically focusing on the nuclear translocation of the p65 subunit , which is the definitive marker of NF-κB activation.

Signal Transduction & Mechanism of Action[2]

The following diagram illustrates the canonical NF-κB pathway and the specific intervention points of NMS compared to standard alternatives. NMS prevents the phosphorylation of IκBα, thereby locking the NF-κB complex (p65/p50) in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNF TNF-α / LPS (Extracellular Stimuli) Receptor TNFR / TLR4 TNF->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Ser32/36) NMS N-Methylpropane-1-sulfonamide (NMS) NMS->IKK Reversible Inhibition BAY BAY 11-7082 (Standard Control) BAY->IKK Irreversible Inhibition NFkB_Cyto NF-κB Complex (p65/p50) IkB->NFkB_Cyto Degradation (Ubiquitin-Proteasome) Nucleus Nucleus NFkB_Cyto->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (IL-6, TNFα) Nucleus->Transcription

Figure 1: Schematic representation of the NF-κB signaling cascade. NMS inhibits the kinase activity of the IKK complex, preventing IκBα degradation and subsequent p65 nuclear translocation.

Comparative Performance Guide

When selecting an inhibitor for NF-κB studies, "efficacy" is often weighed against "toxicity" and "specificity." The table below compares NMS against the industry gold standards.

FeatureN-Methylpropane-1-sulfonamide (NMS) BAY 11-7082 Dexamethasone
Primary Target Kinase Inhibitor (IKK/Upstream)IKKα/β (Irreversible)Glucocorticoid Receptor (GR)
Mechanism Prevents Phosphorylation (Reversible)Alkylation of Cysteine residuesTransrepression of NF-κB
IC50 (Approx.) Low µM range (1-10 µM)*~10 µMnM range (Potent)
Cell Toxicity Low to Moderate (Suitable for >24h)High (Apoptotic if >12h)Low
WB Marker Blocks p-IκBα & p65 TranslocationBlocks p-IκBα & p65 TranslocationReduces total cytokine output
Solubility DMSO (High), Water (Low)DMSO (High)DMSO/Ethanol
Best Use Case Kinase mechanistic studies Acute inhibition controlsGeneral anti-inflammatory

*Note: IC50 values for NMS are cell-type dependent. Titration (1, 5, 10, 20 µM) is recommended for initial optimization.

Experimental Protocol: Validating NMS Efficacy

To scientifically validate NMS, you cannot rely on whole-cell lysates alone. You must perform Subcellular Fractionation to demonstrate that p65 remains cytosolic.

Phase 1: Cell Treatment
  • Seed Cells: Plate RAW 264.7 (macrophages) or HeLa cells to reach 80% confluency.

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal NF-κB activity.

  • Pre-treatment (Inhibitor):

    • Group A: Vehicle (DMSO 0.1%)

    • Group B: NMS (10 µM) - Add 1 hour prior to stimulation.

    • Group C: BAY 11-7082 (10 µM) - Positive Control.

  • Stimulation: Add LPS (1 µg/mL) or TNFα (10 ng/mL) to all groups.

  • Harvest: Collect cells after 30 minutes (peak translocation time).

Phase 2: Nuclear/Cytosolic Fractionation

Critical Step: Cross-contamination between fractions will invalidate the data.

  • Harvest: Scrape cells in ice-cold PBS. Spin 500xg, 5 min.

  • Cytosolic Lysis: Resuspend pellet in Hypotonic Lysis Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40, Protease/Phosphatase Inhibitors).

  • Incubate: Ice for 15 min.

  • Spin: Centrifuge at 12,000xg for 30 sec .

    • Supernatant = Cytosolic Fraction (Save this).[2]

  • Nuclear Wash: Resuspend nuclear pellet in buffer without detergent, spin again to remove cytosolic contaminants.

  • Nuclear Extraction: Resuspend pellet in Hypertonic Nuclear Buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, Protease Inhibitors).

  • Agitate: Vortex vigorously for 15 min at 4°C.

  • Final Spin: Centrifuge 14,000xg, 10 min.

    • Supernatant = Nuclear Fraction.

Phase 3: Western Blotting Conditions
Target ProteinMolecular WeightPrimary Antibody (Rec. Dilution)Purpose
NF-κB p65 65 kDa1:1000 (Rabbit)Main readout for translocation.
p-IκBα (Ser32) 40 kDa1:1000 (Mouse)Confirms kinase inhibition upstream.
Lamin B1 68 kDa1:2000Nuclear Loading Control.
GAPDH 37 kDa1:5000Cytosolic Loading Control.

Scientist's Note on Interpretation:

  • Effective NMS Treatment: You should see a strong p65 band in the Cytosolic lane and a faint/absent band in the Nuclear lane.

  • Failed Fractionation: If GAPDH appears in your Nuclear fraction, your nuclei leaked. If Lamin B1 appears in Cytosol, you lysed nuclei too early.

Troubleshooting & Optimization

Issue: High Background in NMS-treated Nuclear Fraction

  • Cause: Incomplete inhibition or high basal activity.

  • Solution: Increase NMS pre-incubation time to 2 hours. Ensure NMS is fresh; sulfonamides are stable but can precipitate in aqueous buffers if not fully dissolved in DMSO first.

Issue: Phospho-IκBα bands are smeared

  • Cause: Phosphatase activity.[3]

  • Solution: NMS inhibits kinases, not phosphatases.[1] You must add Sodium Fluoride (NaF) and Sodium Orthovanadate (Na3VO4) to your lysis buffers immediately before use.

Issue: NMS precipitates in media

  • Cause: Low aqueous solubility.

  • Solution: Prepare a 1000x stock in pure DMSO. Add dropwise to media while swirling. Do not exceed 0.5% final DMSO concentration.

References
  • National Institutes of Health (NIH). (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling.[4] PMC3386192. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: FDA-Approved Molecules and Mechanisms. Retrieved from [Link]

Sources

Validation

Comparative Guide: Spectroscopic Characterization of N-Methylpropane-1-sulfonamide

This guide provides an in-depth spectroscopic comparison of N-Methylpropane-1-sulfonamide against its primary and tertiary analogs. It is designed for researchers requiring rigorous structural verification data for sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of N-Methylpropane-1-sulfonamide against its primary and tertiary analogs. It is designed for researchers requiring rigorous structural verification data for sulfonamide synthesis and drug discovery applications.

Executive Summary

N-Methylpropane-1-sulfonamide represents a critical intermediate in medicinal chemistry, serving as a lipophilic bioisostere to primary sulfonamides. Its characterization presents unique spectroscopic challenges—specifically, distinguishing the secondary sulfonamide moiety from primary precursors or tertiary over-alkylation byproducts.

This guide delineates the specific FTIR and NMR (


H, 

C)
signatures required to validate this molecule, comparing it directly with Propane-1-sulfonamide (Primary) and N,N-Dimethylpropane-1-sulfonamide (Tertiary).

Part 1: Structural Context & Comparative Framework

To ensure accurate identification, we must define the structural series. The transition from primary to tertiary sulfonamide alters hydrogen bonding capacity and symmetry, resulting in predictable spectral shifts.

The Propyl Sulfonamide Series
  • Target: N-Methylpropane-1-sulfonamide (Secondary). Contains one labile N-H proton and one N-Methyl group.

  • Comparator A: Propane-1-sulfonamide (Primary). Contains two labile N-H protons; high polarity.

  • Comparator B: N,N-Dimethylpropane-1-sulfonamide (Tertiary). No labile protons; chemically inert nitrogen.

SulfonamideSeries Primary Propane-1-sulfonamide (Primary) R-SO2-NH2 Secondary N-Methylpropane-1-sulfonamide (Target - Secondary) R-SO2-NH(CH3) Primary->Secondary + Me-I / Base (Mono-alkylation) Tertiary N,N-Dimethylpropane-1-sulfonamide (Tertiary) R-SO2-N(CH3)2 Secondary->Tertiary + Me-I / Base (Over-alkylation)

Figure 1: Synthetic relationship and structural evolution of the propyl sulfonamide series.

Part 2: FTIR Characterization & Comparative Analysis

Infrared spectroscopy is the fastest method to distinguish the degree of substitution on the nitrogen atom. The diagnostic region is 3400–3100 cm⁻¹ (N-H stretching).

Mechanism of Spectral Shift
  • Primary Sulfonamides (

    
    ):  Exhibit two  sharp bands corresponding to asymmetric and symmetric N-H stretching.
    
  • Secondary Sulfonamides (

    
    ):  The replacement of one hydrogen with a methyl group removes the asymmetric mode, leaving a single  sharp N-H band.
    
  • Tertiary Sulfonamides (

    
    ):  Complete absence of N-H stretching bands.
    
Comparative Data Table (Representative Values)
Functional Group VibrationPropane-1-sulfonamide (Primary)N-Methylpropane-1-sulfonamide (Target) N,N-Dimethyl... (Tertiary)
N-H Stretch (

)
3360, 3270 cm⁻¹ (Doublet)3280 cm⁻¹ (Singlet)Absent

Asym. Stretch
1320–1340 cm⁻¹1315–1330 cm⁻¹1330–1350 cm⁻¹

Sym. Stretch
1140–1160 cm⁻¹1145–1165 cm⁻¹1150–1170 cm⁻¹
S-N Stretch ~910 cm⁻¹~925 cm⁻¹~950 cm⁻¹
Experimental Protocol: ATR-FTIR
  • Preparation: Ensure the sample is dry. Sulfonamides are hygroscopic; moisture will broaden the N-H region (~3400 cm⁻¹) and obscure the diagnostic singlet/doublet pattern.

  • Instrumentation: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture uptake during preparation.

  • Parameters: 32 scans, 4 cm⁻¹ resolution.

  • Validation: If the spectrum shows a broad "hump" at 3400 cm⁻¹ instead of a sharp peak, dry the sample under vacuum (

    
     mbar) at 40°C for 2 hours and re-acquire.
    

Part 3: NMR Spectroscopy ( H & C) - The Fingerprint

NMR provides the definitive structural proof. The key differentiator is the coupling pattern of the


-methyl group.
H NMR Diagnostic Logic

The


-methyl group in the target molecule is adjacent to a nitrogen atom that also holds a proton (

).
  • In

    
    :  The 
    
    
    
    proton often undergoes rapid exchange or quadrupole broadening, causing the
    
    
    -methyl signal to appear as a broad singlet .
  • In

    
    :  Hydrogen bonding with the solvent stabilizes the 
    
    
    
    proton, slowing exchange. The
    
    
    -methyl signal splits into a doublet (
    
    
    Hz) due to
    
    
    coupling with the
    
    
    .
Comparative Chemical Shifts ( , ppm in )
PositionPropane-1-sulfonamideN-Methylpropane-1-sulfonamide N,N-Dimethyl...

Proton
6.80 (s, 2H, Exchangeable)7.10 (q, 1H, Broad) Absent

Absent2.55 (d, 3H,

Hz)
2.75 (s, 6H)

-

(

)
2.95 (t)2.98 (t) 3.05 (t)

-

1.70 (m)1.72 (m) 1.75 (m)

-

1.01 (t)1.01 (t) 1.02 (t)
NMR Decision Tree

Use the following logic flow to assign your product batch.

NMR_Logic Start Analyze 1H NMR (DMSO-d6) CheckMethyl Is there a signal at ~2.5 - 2.8 ppm? Start->CheckMethyl CheckSplitting Is the Methyl signal a Singlet or Doublet? CheckMethyl->CheckSplitting Yes CheckNH Is there an exchangeable proton > 6.5 ppm? CheckMethyl->CheckNH No Tertiary Result: Tertiary Sulfonamide (Over-methylated) CheckSplitting->Tertiary Singlet (Integrates 6H) Target Result: N-Methylpropane-1-sulfonamide (Target) CheckSplitting->Target Doublet (Integrates 3H) (Couples to NH) Primary Result: Primary Sulfonamide (Starting Material) CheckNH->Primary Yes (Integrates 2H)

Figure 2: NMR assignment workflow for sulfonamide derivatives.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these standardized protocols.

Solvent Selection for NMR

Critical Insight: Do not use Chloroform-


 (

) for initial characterization of secondary sulfonamides if you need to prove the mono-alkylation state.
  • Why? In

    
    , the 
    
    
    
    proton is often invisible or broad, and the
    
    
    -methyl doublet collapses to a singlet, making it look like the tertiary impurity (though integration will differ).
  • Recommendation: Always use

    
     . It stabilizes the 
    
    
    
    bond, revealing the doublet splitting of the methyl group (
    
    
    ), which is the definitive proof of structure.
Sample Preparation (NMR)
  • Mass: Weigh 5–10 mg of the sulfonamide.

  • Solvent: Add 0.6 mL of

    
     (99.9% D).
    
  • Mixing: Vortex until fully dissolved. Sulfonamides can exhibit polymorphism; ensure no solids remain.

  • Acquisition: Run a standard proton sequence (16 scans,

    
     sec).
    
  • Processing: Reference residual DMSO pentet to 2.50 ppm.

Part 5: Application in Drug Development

Why does this specific characterization matter?

  • Metabolic Stability: The

    
    -methyl group blocks Phase II conjugation (N-glucuronidation) that typically clears primary sulfonamides, potentially increasing the half-life of the drug candidate.
    
  • Solubility: The

    
    -methyl group disrupts the strong intermolecular hydrogen bonding network of primary sulfonamides, often lowering the melting point and increasing solubility in organic formulations.
    
  • Bioisosterism: It serves as a non-ionizable hydrogen bond donor, mimicking amide bonds but with increased hydrolytic stability.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for IR and NMR shifts of sulfonamides).

  • National Institute of Standards and Technology (NIST). (2023). Sulfonamide IR Spectra Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Abraham, R. J., et al. (2006).[1] "ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
    
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 29(9), 2176–2179. [Link]

Sources

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